1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol
CAS No.: 944545-94-2
VCID: VC2806853
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol is a biochemical compound used in proteomics research. It is characterized by its molecular formula C9H9N3O and molecular weight of 175.19 g/mol . This compound is part of a broader class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. Synthesis and ApplicationsThe synthesis of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol typically involves the condensation of pyridine derivatives with appropriate pyrazole precursors. This compound is used in biochemical research, particularly in the study of protein interactions and signaling pathways. Its structural features make it a valuable tool for designing molecules with specific biological activities. Biological ActivityPyrazoles, including 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol, are known for their potential therapeutic applications. They can act as inhibitors or modulators of various enzymes and receptors, influencing cellular processes such as inflammation, cell proliferation, and apoptosis. The presence of a pyridine ring in this compound may enhance its ability to interact with biological targets, contributing to its potential as a pharmacological agent. Storage and Handling1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol should be stored at room temperature. It is essential to follow proper safety protocols when handling this compound, including the use of protective equipment and adherence to standard laboratory safety guidelines. |
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CAS No. | 944545-94-2 |
Product Name | 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol |
Molecular Formula | C9H9N3O |
Molecular Weight | 175.19 g/mol |
IUPAC Name | 2-methyl-5-pyridin-4-yl-1H-pyrazol-3-one |
Standard InChI | InChI=1S/C9H9N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h2-6,11H,1H3 |
Standard InChIKey | YFWFFDMVASIGTN-UHFFFAOYSA-N |
SMILES | CN1C(=O)C=C(N1)C2=CC=NC=C2 |
Canonical SMILES | CN1C(=O)C=C(N1)C2=CC=NC=C2 |
PubChem Compound | 45791787 |
Last Modified | Jul 21 2023 |
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